Iocetamic acid

概要

説明

イオセタミン酸は、商品名でコレブリンとして知られており、胆嚢のX線撮影のためのヨウ素化造影剤として主に使用される医薬品化合物です . 1967年にオランダのDagra Pharmaceuticalsで初めて合成されました . この化合物は、X線撮影時に体内の構造物や液体の視認性を向上させ、貴重な診断補助となります .

2. 製法

合成経路と反応条件: イオセタミン酸は、複数段階の化学プロセスを経て合成されます反応条件は通常、ヨウ素などの試薬を制御された温度と圧力下で使用し、目的とする生成物の適切な置換と形成を保証します .

工業的生産方法: イオセタミン酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、工業用グレードの試薬と機器を使用して、高収率と純度を確保します。 生産はバッチ式反応器で行われ、最終生成物は結晶化と濾過技術によって精製されます .

3. 化学反応の分析

反応の種類: イオセタミン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまなヨウ素化誘導体になります。

還元: 還元反応は、ベンゼン環上のヨウ素原子を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体と置換ベンゼン化合物があり、これらはさらに異なる化学および医薬品用途に利用することができます .

4. 科学研究への応用

イオセタミン酸は、次のようなさまざまな科学研究に応用されています。

化学: 有機合成や分析化学の試薬として使用されます。

生物学: 生物学的プロセスを追跡して視覚化するために、生物学的研究で用いられます。

医学: 主に診断画像において、内部構造の視認性を高める造影剤として使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Iocetamic acid is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of iodine and other reagents under controlled temperature and pressure to ensure the correct substitution and formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out in batch reactors, and the final product is purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions: Iocetamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can modify the iodine atoms on the benzene ring.

Substitution: Substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various iodinated derivatives and substituted benzene compounds, which can be further utilized in different chemical and pharmaceutical applications .

科学的研究の応用

Iocetamic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biological studies to trace and visualize biological processes.

Medicine: Primarily used as a contrast agent in diagnostic imaging to enhance the visibility of internal structures.

Industry: Utilized in the production of other iodinated compounds and as a standard in quality control processes

作用機序

イオセタミン酸の作用機序は、ヨウ素原子を含むためにX線を吸収する能力にあります。投与されると、この化合物は胆嚢に蓄積し、X線画像上で鮮明なコントラストを提供します。 これにより、胆嚢とその周辺構造を詳細に視覚化することができ、さまざまな病状の診断に役立ちます .

類似化合物:

イオパノ酸: 同様の診断目的で使用される別のヨウ素化造影剤です。

イオジパミド: 胆嚢造影やその他の画像化技術で使用されます。

イオジキサノール: さまざまな画像化手順で使用される非イオン性ヨウ素化造影剤です.

比較: イオセタミン酸は、胆嚢画像における特定の用途と、最適なコントラスト増強を提供する独特の化学構造によって特徴付けられます。イオパノ酸やイオジパミドと比較して、イオセタミン酸は異なる薬物動態学的プロファイルと画像化特性を提供します。 イオジキサノールは非イオン性であるため、イオセタミン酸と比較して安全性和効性のプロファイルが異なります .

類似化合物との比較

Iopanoic acid: Another iodinated contrast agent used for similar diagnostic purposes.

Iodipamide: Used in cholecystography and other imaging techniques.

Iodixanol: A non-ionic iodinated contrast agent used in various imaging procedures.

Comparison: Iocetamic acid is unique due to its specific application in gall bladder imaging and its particular chemical structure, which provides optimal contrast enhancement. Compared to iopanoic acid and iodipamide, this compound offers a different pharmacokinetic profile and imaging characteristics. Iodixanol, being non-ionic, has a different safety and efficacy profile compared to this compound .

生物活性

Iocetamic acid, also known by its trade name Cholebrin , is an iodinated contrast medium primarily utilized in X-ray imaging, specifically for gallbladder visualization. Its unique chemical structure, which incorporates multiple iodine atoms, enhances its radiopacity, making it a valuable tool in medical diagnostics. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and case studies.

- Chemical Formula : CHINO

- Molecular Weight : 613.96 g/mol

- Melting Point : 224-225°C

- Density : 2.416 g/cm³

- Boiling Point : 658.2°C at 760 mmHg

Pharmacological Profile

This compound functions primarily as a radiopaque agent due to its high iodine content. This property allows for improved visibility of internal structures during imaging procedures. The compound is administered orally and is particularly effective in opacifying the gallbladder and biliary ducts.

The mechanism by which this compound enhances imaging involves the absorption of X-rays due to its iodine content. The high atomic number of iodine increases the contrast between the tissues and the contrast medium, allowing for clearer imaging results.

Clinical Applications

This compound is predominantly used in:

- Cholecystography : To visualize the gallbladder and biliary system.

- Diagnostic Imaging : As a contrast medium in various radiographic procedures.

Safety and Toxicology

This compound has been shown to have a favorable safety profile with minimal toxicity. In animal studies, the LD50 values indicate that it is comparable to other oral cholecystographic agents . However, some adverse reactions have been reported:

- Hypersensitivity Reactions : Skin reactions and other hypersensitivity responses have been observed in a small percentage of patients .

- Thrombocytopenia : A notable case study reported severe thrombocytopenia following ingestion of this compound; however, recovery was complete within a week .

Comparative Studies

A comparative study assessed the effectiveness of this compound against other contrast agents such as calcium ipodate. The findings indicated that while there was no significant difference in gallbladder opacification between the two agents, this compound was superior in visualizing the common bile duct under certain conditions .

| Contrast Agent | Gallbladder Opacification | Common Bile Duct Opacification | Side Effects |

|---|---|---|---|

| This compound (Cholebrin) | Effective | Superior with abnormal liver function | Minimal |

| Calcium Ipodate | Effective | Inferior with abnormal liver function | Higher palpitations |

Case Studies

- Thrombocytopenia Case :

- Comparative Efficacy Study :

特性

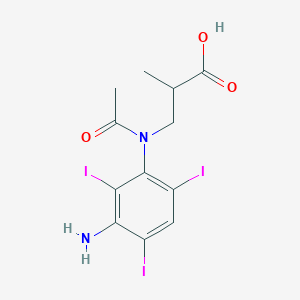

IUPAC Name |

3-(N-acetyl-3-amino-2,4,6-triiodoanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O3/c1-5(12(19)20)4-17(6(2)18)11-8(14)3-7(13)10(16)9(11)15/h3,5H,4,16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVQIUGOUKJHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023149 | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ETHER, BENZENE; SLIGHTLY SOL IN ACETONE, CHLOROFORM, SLIGHTLY SOL IN ALCOHOL | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO LIGHT CREAM-COLORED POWDER | |

CAS No. |

16034-77-8 | |

| Record name | Iocetamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iocetamic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016034778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iocetamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iocetamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOCETAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA675Q0E3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

224-225 °C, ALSO REPORTED MP RANGE 191-212 °C; CONSISTS OF 2 ISOMERS HAVING MELTING POINTS 232 °C & 200-201 °C & PKA'S OF 4.25 & 4.0 RESPECTIVELY; THE LOWER MELTING COMPD IS APPROX TWO TIMES AS SOLUBLE | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。